2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate
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Overview
Description
2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate is a chemical compound with the molecular formula C17H26N2O6 and a molecular weight of 354.398 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate typically involves the reaction of 2-ethoxyethanol with 5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene, and requires a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxyethyl N-[3-(2-ethoxyethoxycarbonylamino)-4-methylphenyl]carbamate
- Bis(2-ethoxyethyl) (4-methyl-1,3-phenylene)dicarbamate
Uniqueness
2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate stands out due to its specific substitution pattern and the presence of ethoxyethyl groups, which confer unique chemical and biological properties
Properties
CAS No. |
54767-76-9 |
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Molecular Formula |
C17H26N2O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-ethoxyethyl N-[3-(2-ethoxyethoxycarbonylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C17H26N2O6/c1-4-22-8-10-24-16(20)18-14-7-6-13(3)15(12-14)19-17(21)25-11-9-23-5-2/h6-7,12H,4-5,8-11H2,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
XCEPDLGXLQKFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCOCC |
Origin of Product |
United States |
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